Pomalidomide-5'-C2-OH

Description

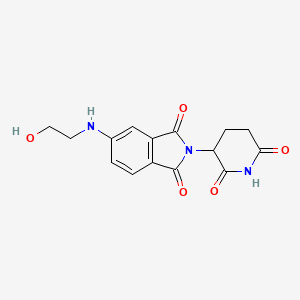

Thalidomide-5'-O-C2-OH (CAS: 2412057-25-9) is a hydroxylated derivative of thalidomide, a well-known immunomodulatory drug. Its molecular formula is C₁₅H₁₄N₂O₆ (MW: 318.28 g/mol), featuring a 2-hydroxyethoxy substitution at the 5'-position of the isoindole-1,3-dione core . This modification introduces a polar hydroxyl group, which may influence solubility, pharmacokinetics, and target interactions compared to unmodified thalidomide or its derivatives.

Properties

Molecular Formula |

C15H15N3O5 |

|---|---|

Molecular Weight |

317.30 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-(2-hydroxyethylamino)isoindole-1,3-dione |

InChI |

InChI=1S/C15H15N3O5/c19-6-5-16-8-1-2-9-10(7-8)15(23)18(14(9)22)11-3-4-12(20)17-13(11)21/h1-2,7,11,16,19H,3-6H2,(H,17,20,21) |

InChI Key |

ZXNNLQCFKRTNNB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-5’-C2-OH involves multiple steps. One common method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then subjected to further reactions to introduce the hydroxyl group at the 5’ position .

Industrial Production Methods

Industrial production of pomalidomide-5’-C2-OH typically employs continuous flow synthesis techniques. This method allows for a safe operation, excellent reproducibility, and efficient process scaling . The overall yield of this process ranges from 38-47% .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-5’-C2-OH undergoes various chemical reactions, including:

Oxidation: This reaction can be used to modify the functional groups on the compound.

Reduction: This reaction is often employed to reduce nitro groups to amino groups.

Substitution: This reaction is used to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substituting agents: Such as halogens or alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce amino derivatives .

Scientific Research Applications

Pomalidomide-5’-C2-OH has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Pomalidomide-5’-C2-OH exerts its effects through multiple mechanisms:

Inhibition of angiogenesis: It directly inhibits the formation of new blood vessels, which is crucial for tumor growth.

Induction of apoptosis: It promotes programmed cell death in cancer cells.

Immunomodulation: It enhances the immune response by activating T cells and natural killer cells.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Structural Modifications Across Derivatives

| Compound Name | CAS Number | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| Thalidomide-5'-O-C2-OH | 2412057-25-9 | 5'-O-(2-hydroxyethoxy) | C₁₅H₁₄N₂O₆ | 318.28 | -OH, ether, dioxopiperidine |

| Pomalidomide-5-C5-NH2·HCl | 2925306-39-2 | 5-C5-amine (HCl salt) | C₁₈H₂₂N₄O₄·ClH | 394.85 | -NH₂, amide, dioxopiperidine |

| Thalidomide-O-PEG3-OH | Not provided | 5'-O-PEG3-OH | Variable | ~450–500 | PEG spacer, terminal -OH |

| Thalidomide-4-OH | Not provided | 4-hydroxyl | C₁₃H₁₀N₂O₅ | 274.23 | -OH, dioxopiperidine |

Key Observations :

- Polarity: The C2-OH group in Thalidomide-5'-O-C2-OH enhances hydrophilicity compared to non-hydroxylated derivatives like thalidomide (MW: 258.23) but is less polar than PEGylated variants (e.g., Thalidomide-O-PEG3-OH) .

- Chiral Considerations : Thalidomide derivatives require precise chiral separation due to enantiomer-specific activity. The C2-OH group may introduce additional stereochemical complexity, necessitating advanced polysaccharide-based chromatography for purification .

Role of Hydroxyl Groups in Binding and Activity

- C2-OH in Glucose Dehydrogenases: In unrelated enzymatic systems (e.g., A. For example, 2-deoxyglucose exhibits a ~9-fold reduction in activity compared to glucose .

- Membrane Interactions : In yeast, the absence of C2-OH in sphingolipids reduces membrane fluidity and impairs transporter localization (e.g., Tat1-EGFP accumulates in intracellular membranes). This suggests that C2-OH in Thalidomide-5'-O-C2-OH may influence drug-membrane interactions or cellular uptake .

Comparison with Pomalidomide Derivatives

Pomalidomide-5-C5-NH2·HCl (CAS: 2925306-39-2) features a pentylamine side chain, which increases molecular weight and introduces a protonatable amine. This modification enhances proteolysis-targeting chimera (PROTAC) compatibility compared to Thalidomide-5'-O-C2-OH, which lacks a terminal reactive group .

Research Findings and Contradictions

- Contradiction in Hydroxyl Group Importance : While C2-OH is dispensable in some glucose-binding proteins , its absence in sphingolipids critically disrupts membrane dynamics . This duality suggests context-dependent roles for C2-OH in drug design.

- Structural Similarity vs. Activity: Despite high structural similarity among thalidomide analogues (e.g., Tanimoto coefficient >0.85), minor modifications like C2-OH vs. PEG3-OH lead to divergent bioactivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.